2-Chloro-5-methylbenzoic acid
Overview
Description
2-Chloro-5-methylbenzoic acid is an organic compound with the molecular formula C8H7ClO2. It is a derivative of benzoic acid, where a chlorine atom is substituted at the second position and a methyl group at the fifth position on the benzene ring. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.
Mechanism of Action
Target of Action
2-Chloro-5-methylbenzoic acid is a biochemical reagent used in life science research . .
Result of Action
As a biochemical reagent, it is likely used in research settings to probe biological systems, but the specific effects would depend on the context of the experiment .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For this compound, factors such as temperature, pH, and the presence of other molecules could potentially impact its behavior . It should be stored in a cool, dark place and kept away from incompatible materials like strong oxidizing agents .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Chloro-5-methylbenzoic acid can be synthesized through several methods. One common approach involves the chlorination of 5-methylbenzoic acid. The reaction typically uses chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3) under controlled conditions to ensure selective chlorination at the desired position .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chlorination processes. The reaction conditions are optimized to maximize yield and purity, often using continuous flow reactors to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-5-methylbenzoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into different derivatives, such as alcohols.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) is commonly used for oxidation reactions.
Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent.
Substitution: Sodium hydroxide (NaOH) or other strong bases can facilitate nucleophilic substitution.
Major Products Formed:
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Scientific Research Applications
2-Chloro-5-methylbenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is explored for its potential in developing pharmaceutical agents.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Comparison with Similar Compounds
2-Chloro-5-methoxybenzoic acid: Similar structure but with a methoxy group instead of a methyl group.
2-Chloro-4-methylbenzoic acid: Chlorine and methyl groups are positioned differently on the benzene ring.
3-Chloro-5-methylbenzoic acid: Chlorine and methyl groups are positioned differently on the benzene ring.
Uniqueness: 2-Chloro-5-methylbenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in targeted synthetic applications and research .
Properties
IUPAC Name |
2-chloro-5-methylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO2/c1-5-2-3-7(9)6(4-5)8(10)11/h2-4H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEBWXJZAWTVKFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70286591 | |
Record name | 2-CHLORO-5-METHYLBENZOIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70286591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6342-60-5 | |
Record name | 2-Chloro-5-methylbenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6342-60-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 46623 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006342605 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6342-60-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46623 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-CHLORO-5-METHYLBENZOIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70286591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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